D-缬沙坦

描述

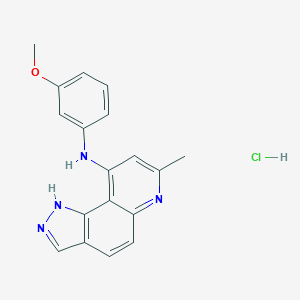

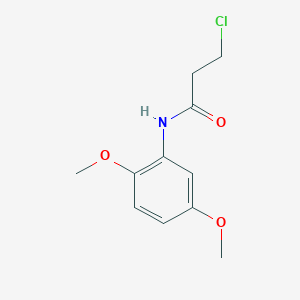

®-2-(N-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid is a complex organic compound that features a tetrazole ring, a biphenyl group, and a pentanamido moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

科学研究应用

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions.

Material Science: It may be incorporated into polymers or other materials for enhanced properties.

Biology

Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.

Receptor Binding: It can bind to certain receptors, influencing biological pathways.

Medicine

Drug Development: The compound may serve as a lead compound for developing new pharmaceuticals.

Therapeutic Agents: It may have potential as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.

Analytical Chemistry: It may be used as a standard or reagent in analytical methods.

作用机制

Mode of Action

D-Valsartan acts as a direct antagonist of the angiotensin II (AT2) receptors . Unlike ACE inhibitors, it displaces angiotensin II from the AT1 receptor . This antagonism blocks AT1-induced vasoconstriction, aldosterone release, catecholamine release, arginine vasopressin release, water intake, and hypertrophic responses . The result is a more efficient blockade of the cardiovascular effects of angiotensin II .

Biochemical Pathways

D-Valsartan’s action on the AT1 receptor affects multiple biochemical pathways. It inhibits the negative regulatory feedback within RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease . It has been suggested that D-Valsartan may also modulate lipid metabolism pathways , and attenuate cardiac fibrosis by inhibiting the TGF-β1/Smad3 and Wnt/β-catenin signaling pathways .

Pharmacokinetics

The absorption of D-Valsartan and its conversion to its active form is rapid, with maximum plasma concentrations reaching within 0.5 to 3.0 hours . It is eliminated predominantly through the feces (83%) and urine (~13%) as unchanged drug . The clearance of D-Valsartan is found to be similar per kg bodyweight in children vs adults . The half-life elimination in adults is approximately 6 hours, which is 35% longer in elderly patients .

Action Environment

The action of D-Valsartan can be influenced by various environmental factors such as diet, co-administered drugs, and patient-specific factors like age, sex, and ethnicity . For instance, patients with mild-to-moderate chronic liver disease have about twice the AUC value . Also, the AUC is about 70% higher and the half-life is 35% longer in elderly patients . These factors can influence the compound’s action, efficacy, and stability.

生化分析

Biochemical Properties

D-Valsartan interacts with the angiotensin II receptor 1 (AT1) and prevents the protein angiotensin II from binding and exerting its hypertensive effects . This interaction leads to various biochemical reactions, including the inhibition of vasoconstriction, stimulation and synthesis of aldosterone and ADH, cardiac stimulation, and renal reabsorption of sodium .

Cellular Effects

D-Valsartan has significant effects on various types of cells and cellular processes. It has been shown to reduce blood pressure, lower aldosterone levels, reduce cardiac activity, and increase excretion of sodium . In addition, it has been found to attenuate cardiomyocyte cell death, hypertrophy, and impaired myocyte contractility .

Molecular Mechanism

The molecular mechanism of action of D-Valsartan involves its binding to the AT1 receptor, thereby preventing the binding of angiotensin II . This blockade inhibits the negative regulatory feedback within the renin-angiotensin-aldosterone system (RAAS), a key factor in the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease .

Temporal Effects in Laboratory Settings

In laboratory settings, D-Valsartan has shown to have long-term effects on cellular function. For instance, it has been observed to improve cardiac function and fibrosis in rats after experimental myocardial infarction . Moreover, it has been associated with a low rate of adverse effects and persisting improvement in 6-minute walking test distance, NT-proBNP levels, and echocardiographic parameters of systemic right ventricular function .

Dosage Effects in Animal Models

In animal models, the effects of D-Valsartan have been observed to vary with different dosages. For instance, in a study on rats with experimental myocardial infarction, D-Valsartan was found to improve cardiac structure and function, and this effect was superior to that of valsartan alone . Another study found that preventive treatment of Tg2576 mice with D-Valsartan significantly reduced AD-type neuropathology and the content of soluble high-molecular-weight extracellular oligomeric Aβ peptides in the brain .

Metabolic Pathways

D-Valsartan is involved in the renin-angiotensin-aldosterone system (RAAS) metabolic pathway . It inhibits the negative regulatory feedback within RAAS, thereby affecting the metabolism of angiotensin II . Furthermore, it has been found to modulate the phosphatidylinositol 3-kinase/protein kinase B/glycogen synthase kinase-3β (PI3K/Akt/GSK-3β) and hypoxia-induced mitogenic factor (HIMF)-IL pathways .

Transport and Distribution

D-Valsartan is transported and distributed within cells and tissues through the action of specific transporters. A study found that the hepatic uptake transport kinetic parameters enabled the prediction of D-Valsartan in vivo pharmacokinetic profiles and plasma clearances .

Subcellular Localization

Given its mechanism of action, it is likely to be localized at the cell membrane where the AT1 receptors are located

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(N-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid typically involves multiple steps:

Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

Biphenyl Formation: The biphenyl group can be synthesized via a Suzuki coupling reaction between a boronic acid and an aryl halide.

Amide Bond Formation: The amide bond can be formed by coupling the biphenyl-tetrazole intermediate with a suitable amine using coupling reagents like EDCI or HATU.

Final Assembly: The final product is obtained by coupling the amide intermediate with ®-3-methylbutanoic acid under appropriate conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the tetrazole ring or the biphenyl moiety.

Reduction: Reduction reactions can occur at the amide bond or the tetrazole ring.

Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

相似化合物的比较

Similar Compounds

Losartan: An angiotensin II receptor antagonist with a similar biphenyl-tetrazole structure.

Valsartan: Another angiotensin II receptor antagonist with a comparable structure.

Uniqueness

What sets ®-2-(N-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

属性

IUPAC Name |

(2R)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWBQPMHZXGDFX-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@H](C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137862-87-4 | |

| Record name | Valsartan, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137862874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 137862-87-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALSARTAN, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDC67444MI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Valsartan selectively binds to the angiotensin II type 1 receptor (AT1 receptor) [ [] ] . This binding prevents angiotensin II, a potent vasoconstrictor, from binding to the receptor, effectively blocking its effects. This blockade leads to vasodilation, reduces aldosterone secretion, and decreases sympathetic nervous system activity, ultimately lowering blood pressure and improving cardiac function [ [] ].

ANone: The molecular formula of Valsartan is C24H29N5O3, and its molecular weight is 435.52 g/mol.

A: Yes, researchers have explored solid dispersion systems using excipients like D(−) mannitol to improve the dissolution rate of Valsartan, potentially enhancing its bioavailability [ [] ].

A: Valsartan exhibits variable absorption after oral administration. It undergoes minimal metabolism and is primarily excreted unchanged in the feces and urine [ [] ].

A: Yes, Valsartan has shown promising results in preclinical studies. For instance, in a rat model of diabetic cardiomyopathy, Valsartan effectively reduced myocardial fibrosis, improved cardiac function, and attenuated cardiomyocyte apoptosis [ [] ]. Additionally, it improved endothelial function and increased coronary reserve in spontaneously hypertensive rats treated with Nω-nitro-l-arginine methyl ester (L-NAME) [ [] ].

A: Numerous clinical trials have been conducted on Valsartan, demonstrating its efficacy in treating hypertension, heart failure, and diabetic nephropathy. For instance, the MARVAL study showed that Valsartan significantly reduced microalbuminuria in patients with type 2 diabetes, even in those with normal blood pressure, indicating a blood pressure-independent antiproteinuric effect [ [] ].

A: Research suggests a potential link between the bradykinin β2 receptor polymorphism and Valsartan's antihypertensive effect. Studies have shown that patients carrying the T allele of this polymorphism may experience a more pronounced blood pressure reduction in response to Valsartan [ [] ].

A: Valsartan exhibits poor water solubility, which can limit its dissolution rate and, consequently, its bioavailability [ [] ]. Strategies like solid dispersion techniques have been explored to enhance its dissolution and potentially improve its therapeutic efficacy [ [] ].

A: Yes, other ARBs, such as candesartan, losartan, and irbesartan, share a similar mechanism of action with Valsartan [ [] ]. Additionally, ACE inhibitors like enalapril and ramipril also block the renin-angiotensin system, albeit at a different point in the pathway [ [, , ] ].

A: Understanding Valsartan's effects requires insights from various disciplines. For example, pharmacology elucidates its mechanism of action, while cardiology explores its impact on heart function, and nephrology investigates its renal protective effects. This multidisciplinary approach has been crucial in unraveling the full therapeutic potential of Valsartan [ [, ] ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

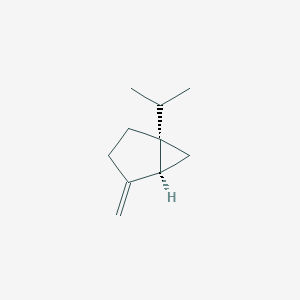

![8-Methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B131211.png)